molecular formula C17H18ClNO B14498647 tert-Butyl N-(4-chlorophenyl)benzenecarboximidate CAS No. 63861-70-1

tert-Butyl N-(4-chlorophenyl)benzenecarboximidate

Cat. No.: B14498647
CAS No.: 63861-70-1
M. Wt: 287.8 g/mol
InChI Key: ZGPBTWCHJPJJCF-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-chlorophenyl)benzenecarboximidate is an organic compound with the molecular formula C17H18ClNO It is a derivative of benzenecarboximidate, where the tert-butyl group and the 4-chlorophenyl group are attached to the nitrogen and carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(4-chlorophenyl)benzenecarboximidate typically involves the reaction of tert-butylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-chlorophenyl)benzenecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-chlorophenyl)benzenecarboximidate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(4-chlorophenyl)benzenecarboximidate is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the compound. These properties influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds .

Properties

CAS No.

63861-70-1

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

tert-butyl N-(4-chlorophenyl)benzenecarboximidate

InChI

InChI=1S/C17H18ClNO/c1-17(2,3)20-16(13-7-5-4-6-8-13)19-15-11-9-14(18)10-12-15/h4-12H,1-3H3

InChI Key

ZGPBTWCHJPJJCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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